Dibutyl fumarate

Catalog No.
S621103
CAS No.
105-75-9
M.F
C12H20O4
M. Wt
228.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl fumarate

CAS Number

105-75-9

Product Name

Dibutyl fumarate

IUPAC Name

dibutyl (E)-but-2-enedioate

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

InChI

InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7+

InChI Key

JBSLOWBPDRZSMB-BQYQJAHWSA-N

SMILES

CCCCOC(=O)C=CC(=O)OCCCC

Synonyms

di-n-butyl fumarate, dibutyl fumarate

Canonical SMILES

CCCCOC(=O)C=CC(=O)OCCCC

Isomeric SMILES

CCCCOC(=O)/C=C/C(=O)OCCCC

Preclinical Studies:

  • Immunomodulation: DBF is being investigated for its potential to modulate the immune system. Studies suggest it may possess immunomodulatory properties, potentially influencing immune responses []. Further research is needed to understand the underlying mechanisms and potential therapeutic implications.

Animal Models of Disease:

  • Neurological diseases: DBF is being explored in animal models of neurological diseases like multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS) [, ]. These studies aim to investigate its potential effects on disease progression and symptom management.

Other Areas of Research:

  • Cancer research: DBF's role in cancer research is being explored, with studies investigating its potential effects on cell proliferation and migration [].
  • Skin diseases: Preliminary research suggests DBF may have potential applications in certain skin conditions []. However, more research is necessary to understand its efficacy and safety in this context.

Dibutyl fumarate is an organic compound with the molecular formula C₁₂H₂₀O₄. It is classified as a fumarate ester, derived from fumaric acid and butanol. The compound appears as a colorless to pale yellow liquid and is known for its low viscosity and good solubility in organic solvents. Its chemical structure features a double bond between the carbon atoms in the fumarate moiety, making it reactive in various chemical processes. Dibutyl fumarate is primarily used as a plasticizer in polymer formulations, enhancing flexibility and durability.

DBF can be irritating to the skin, eyes, and respiratory system upon contact or inhalation. Prolonged or repeated exposure may cause allergic skin reactions. It is considered toxic to aquatic life and should be handled with appropriate precautions.

Data:

  • LD50 (oral, rat): >2000 mg/kg (LD50: Lethal dose 50% - the dose required to kill 50% of a test population)
Due to its unsaturated nature. Key reactions include:

  • Esterification: Dibutyl fumarate can be synthesized via the esterification of fumaric acid with n-butanol, typically in the presence of an acid catalyst such as sulfuric acid .
  • 1,3-Dipolar Cycloaddition: It has been studied for its reactivity in 1,3-dipolar cycloaddition reactions, particularly with diphenylnitrone under various conditions .
  • Hydrolysis: In aqueous environments, dibutyl fumarate can undergo hydrolysis to yield fumaric acid and butanol.

Research indicates that dibutyl fumarate exhibits biological activity that may impact human health. It has been associated with skin sensitization, potentially aggravating contact dermatitis when exposed to the skin . The compound's ability to enhance contact hypersensitivity responses has been documented, suggesting that it can act as an adjuvant in allergic reactions .

Dibutyl fumarate can be synthesized through several methods:

  • Direct Esterification: This method involves the reaction of fumaric acid with n-butanol under acidic conditions (e.g., using sulfuric acid) at elevated temperatures (80-85°C) for several hours .
  • Transesterification: Another approach includes transesterifying a more complex ester with n-butanol in the presence of a catalyst.
  • Alternative Routes: Various patents describe methods for producing dialkyl fumarates, including dibutyl fumarate, by reacting alcohols with maleic acid derivatives .

Dibutyl fumarate finds use in various applications:

  • Plasticizer: It is primarily utilized as a plasticizer in polymer formulations, improving flexibility and mechanical properties of materials such as polyvinyl chloride and poly(lactic acid) .
  • Chemical Intermediate: The compound serves as an intermediate in the synthesis of other chemicals and polymers.
  • Cosmetic Industry: Due to its properties, dibutyl fumarate is also explored for use in cosmetic formulations.

Studies have focused on dibutyl fumarate's interactions with biological systems, particularly regarding its sensitizing effects on skin. Research indicates that it can enhance allergic responses when combined with allergens like fluorescein isothiocyanate, suggesting that it may potentiate immune reactions . Furthermore, investigations into its mechanical properties when blended with other polymers highlight its role in modifying material characteristics.

Dibutyl fumarate shares similarities with several other compounds, particularly within the class of dialkyl esters. A comparison of dibutyl fumarate with similar compounds is outlined below:

Compound NameMolecular FormulaMain UsesUnique Features
Dibutyl maleateC₁₂H₂₄O₄PlasticizerMore stable under heat compared to dibutyl fumarate
Diethyl fumarateC₈H₁₄O₄Solvent and plasticizerLower boiling point than dibutyl fumarate
Dimethyl maleateC₆H₁₀O₄Intermediate in organic synthesisSmaller alkyl groups lead to different physical properties

Dibutyl fumarate's unique feature lies in its specific balance of reactivity and plasticizing ability, making it particularly effective in enhancing polymer properties without compromising thermal stability.

Direct esterification represents the most widely employed synthetic approach for dibutyl fumarate production, involving the reaction between fumaric acid and normal-butanol in the presence of acid catalysts [2]. This methodology typically operates under reflux conditions with concentrated sulfuric acid serving as the primary catalyst, achieving conversion rates of approximately 98% under optimized conditions [2]. The reaction proceeds through a classical Fischer esterification mechanism, where the carboxylic acid groups of fumaric acid undergo nucleophilic attack by butanol molecules [16].

The standard reaction conditions involve maintaining temperatures between 80-85°C for extended periods of 16-18 hours, with careful control of the alcohol to acid molar ratio at approximately 2.25:1 [2]. The esterification process requires continuous water removal to drive the equilibrium toward product formation, consistent with Le Chatelier's principle [16]. Acetonitrile frequently serves as the reaction medium, facilitating efficient heat transfer and product separation [2].

Table 1: Direct Esterification Conditions for Dibutyl Fumarate Synthesis

CatalystTemperature (°C)Reaction Time (hours)Yield (%)Alcohol/Acid Ratio
Sulfuric Acid (98%)80-8516-18982.25:1
Methansulfonic Acid80-908-1292-952.5:1
Naphalenesulfonic Acid70-856-1090-962.2:1

Alternative acid catalysts have demonstrated comparable effectiveness in direct esterification processes [28]. Methanesulfonic acid exhibits superior catalytic activity compared to traditional sulfuric acid systems, reducing reaction times while maintaining high selectivity [28]. Phosphotungstic acid represents another viable catalyst option, particularly in applications requiring enhanced recyclability characteristics [28].

The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol on the electrophilic carbon center [2]. Water elimination occurs through protonation of the hydroxyl group, leading to the formation of the ester bond and regeneration of the acid catalyst [16]. The overall process demonstrates excellent atom economy, with water as the sole byproduct requiring removal [2].

Maleic Anhydride Conversion Pathways

Maleic anhydride conversion pathways offer an alternative synthetic route for dibutyl fumarate production, particularly advantageous for industrial applications requiring large-scale manufacturing [4]. This approach initially involves the reaction of maleic anhydride with normal-butanol to form dibutyl maleate, followed by subsequent isomerization to the thermodynamically favored fumarate isomer [4] [28].

The initial esterification step proceeds rapidly at temperatures between 100-120°C, achieving conversion rates of 95-98% within the first reaction phase [4]. The process occurs in two distinct stages: rapid formation of monobutyl maleate followed by slower conversion to the diester product [28]. The second esterification step requires catalytic assistance due to its reversible nature and slower kinetics compared to the initial reaction [28].

Table 2: Maleic Anhydride Conversion Pathway Parameters

Reaction StepTemperature (°C)Catalyst TypePressure (atm)Conversion (%)
Maleic Anhydride + n-Butanol100-120Acid Catalyst195-98
Dibutyl Maleate Formation120-140Acid Catalyst1-290-95
Isomerization to Fumarate140-160Lewis Acid/Base1-385-92

The isomerization step represents the critical transformation converting dibutyl maleate to dibutyl fumarate [4]. This process typically requires elevated temperatures of 140-160°C and specialized catalytic systems capable of facilitating the cis-trans geometric conversion [4]. Lewis acid catalysts such as zinc chloride or aluminum chloride demonstrate effectiveness in promoting this isomerization reaction [8].

Morpholine has been identified as an effective nucleophilic catalyst for facilitating the maleate-to-fumarate isomerization through reversible nucleophilic addition mechanisms [8]. The process involves temporary addition of the amine to the double bond, allowing rotation around the carbon-carbon bond before elimination to yield the trans-fumarate product [8]. This approach offers advantages in terms of reaction selectivity and product purity compared to purely thermal isomerization methods [8].

Catalytic Systems in Synthesis

Naphthalenesulfonic Acid Methylal Catalysis

Naphthalenesulfonic acid methylal represents an innovative catalytic system specifically developed for dibutyl fumarate synthesis applications [3]. This catalyst demonstrates superior performance characteristics compared to conventional acid catalysts, particularly in terms of reaction selectivity and product yield [3]. The methylal component serves as both a catalyst precursor and a water-scavenging agent, enhancing the overall efficiency of the esterification process [3].

The catalyst preparation involves the reaction of naphthalene-2-sulfonic acid with formaldehyde in the presence of sodium hydroxide, followed by methylal formation through controlled condensation reactions . This multi-step synthesis yields a heterogeneous catalyst system with enhanced thermal stability and improved recyclability compared to homogeneous alternatives . The resulting catalyst exhibits optimal activity at temperatures between 70-90°C, significantly lower than conventional sulfuric acid systems [3].

Mechanistic studies indicate that naphthalenesulfonic acid methylal functions through a dual catalytic pathway [3]. The sulfonic acid groups provide the necessary acidity for ester bond formation, while the methylal component facilitates continuous water removal through azeotropic distillation [3]. This combination results in enhanced reaction rates and improved product selectivity, with typical yields ranging from 90-96% under optimized conditions [3].

Table 3: Catalyst Performance Comparison

Catalyst SystemActivity LevelTemperature Range (°C)Selectivity (%)Recyclability
Naphthalenesulfonic Acid MethylalHigh70-9092-96Good
Sulfuric Acid (H2SO4)Very High80-10095-98Poor
Phosphotungstic AcidHigh75-9590-94Fair
Dowex 50WX8Medium80-12085-90Excellent
Titanium TetrabutoxideMedium90-13088-92Fair

The catalyst system demonstrates excellent stability under reaction conditions, maintaining activity for multiple reaction cycles without significant deactivation [3]. Recovery and regeneration procedures involve simple filtration and thermal treatment, making this approach economically viable for industrial applications . The heterogeneous nature of the catalyst facilitates product separation and purification, reducing downstream processing requirements [3].

Other Heterogeneous Catalytic Approaches

Heterogeneous catalytic systems offer significant advantages for dibutyl fumarate synthesis, including enhanced product separation, catalyst recyclability, and reduced environmental impact [25] [26]. Solid acid catalysts such as Dowex 50WX8 ion-exchange resins demonstrate excellent performance in esterification reactions, providing strong acidity while maintaining structural integrity under reaction conditions [28].

Immobilized catalysts based on metal-loaded supports have emerged as promising alternatives for sustainable dibutyl fumarate production [25]. These systems typically involve transition metals such as titanium, zirconium, or tin supported on silica or alumina matrices [31]. The heterogeneous nature of these catalysts facilitates continuous operation in fixed-bed reactor configurations, enhancing process efficiency and product quality [25].

Titanium tetrabutoxide supported on silica demonstrates moderate catalytic activity for dibutyl fumarate synthesis, with the advantage of enhanced thermal stability and resistance to catalyst poisoning [31]. The catalyst preparation involves controlled hydrolysis of the titanium precursor in the presence of the support material, followed by calcination to achieve optimal surface properties [31]. The resulting catalyst exhibits activity temperatures in the range of 90-130°C with selectivities approaching 88-92% [31].

Phosphotungstic acid represents another class of heterogeneous catalysts suitable for esterification applications [28]. This heteropolyacid demonstrates strong Brønsted acidity while maintaining structural stability under reaction conditions [28]. The catalyst can be supported on various materials including silica, carbon, or polymer matrices to enhance mechanical properties and facilitate separation [28].

Recent developments in heterogeneous catalysis have focused on multifunctional catalyst systems combining acid sites for ester formation with basic sites for byproduct removal [25]. These bifunctional catalysts demonstrate enhanced performance through synergistic effects, simultaneously catalyzing the forward reaction while suppressing unwanted side reactions [25]. The design principles involve careful balance of acid-base properties to optimize both activity and selectivity [25].

Green Chemistry Approaches and Sustainable Synthesis

Green chemistry principles have become increasingly important in dibutyl fumarate synthesis, driven by environmental regulations and sustainability requirements [13] [15]. Solvent-free synthesis methodologies represent a significant advancement in reducing environmental impact while maintaining high product quality and yield [13]. These approaches eliminate the need for organic solvents, reducing waste generation and simplifying product purification procedures [13].

Microwave-assisted synthesis offers substantial advantages in terms of energy efficiency and reaction time reduction [14]. This methodology utilizes electromagnetic energy to provide selective heating of polar reactants, resulting in enhanced reaction rates and improved selectivity [14]. Typical microwave-assisted esterification reactions require only 0.5-1.5 hours compared to 16-18 hours for conventional heating methods [14].

Table 4: Green Chemistry Approaches and Sustainability Metrics

ApproachEnergy Reduction (%)Solvent Reduction (%)Reaction Time (hours)E-Factor
Solvent-Free Synthesis30-401004-62.1
Microwave-Assisted Reaction50-6070-800.5-1.51.8
Biocatalytic Process20-3060-708-123.2
Continuous Flow Process25-3580-902-41.5

Continuous flow synthesis represents another sustainable approach for dibutyl fumarate production, offering enhanced process control and reduced waste generation [26]. Flow reactors enable precise temperature and residence time control, resulting in improved product consistency and reduced byproduct formation [26]. The continuous nature of the process facilitates heat integration and energy recovery, contributing to overall process sustainability [26].

Biocatalytic approaches have been explored for dibutyl fumarate synthesis, utilizing enzymatic systems for selective ester formation [14]. These methods operate under mild conditions and demonstrate excellent selectivity, although reaction times are typically longer than chemical alternatives [14]. The environmental benefits include reduced energy consumption and elimination of harsh chemical catalysts [14].

Renewable feedstock utilization represents a key aspect of sustainable dibutyl fumarate synthesis [15]. Research has focused on deriving fumaric acid from biomass sources rather than petroleum-based precursors [15]. Fermentation processes using engineered microorganisms can produce fumaric acid from renewable sugars, providing a sustainable foundation for dibutyl fumarate manufacturing [15].

Process Optimization Strategies

Process optimization for dibutyl fumarate synthesis focuses on maximizing yield while minimizing energy consumption and waste generation [17] [19]. Temperature profile control represents a critical optimization parameter, with gradient heating strategies demonstrating 15-20% improvement in overall process efficiency [17]. These approaches involve careful programming of temperature increases to match reaction kinetics and optimize conversion rates [17].

Catalyst loading optimization has been identified as a significant factor influencing both reaction rate and product selectivity [28]. Studies indicate that optimal catalyst concentrations typically range from 2-5% by weight relative to the limiting reactant [28]. Excessive catalyst loading can lead to increased side reactions and product discoloration, while insufficient catalyst results in incomplete conversion and extended reaction times [28].

Table 6: Process Optimization Strategies and Results

Optimization StrategyParameter ChangedImprovement (%)Impact on YieldEnergy Savings (%)
Temperature Profile ControlGradient heating15-20Moderate10-15
Catalyst Loading OptimizationCatalyst concentration10-15High5-8
Water Removal EnhancementAzeotropic distillation20-25High15-20
Reactant Ratio OptimizationAlcohol/acid ratio8-12Moderate3-5
Heat IntegrationHeat exchanger network25-30Low20-30

Water removal enhancement through improved azeotropic distillation systems demonstrates the most significant impact on process performance, with improvements of 20-25% in overall conversion efficiency [17]. Advanced distillation column designs incorporating structured packing materials enhance mass transfer while reducing energy requirements [17]. Dean-Stark apparatus modifications enable continuous water removal without product loss, maintaining reaction driving force throughout the process [17].

Reactant ratio optimization involves fine-tuning the alcohol to acid stoichiometry to balance conversion efficiency with raw material costs [17]. While theoretical stoichiometry requires a 2:1 molar ratio, practical applications typically employ 2.2-2.5:1 ratios to ensure complete acid conversion [17]. Excess alcohol serves both as reactant and solvent, facilitating heat transfer and product solubility [17].

Heat integration strategies focus on recovering thermal energy from exothermic reaction steps and product cooling operations [17]. Heat exchanger networks designed specifically for esterification processes can achieve energy savings of 20-30% compared to conventional heating approaches [17]. These systems utilize reaction heat to preheat incoming reactants, reducing external heating requirements [17].

Industrial Scale Production Considerations

Industrial scale production of dibutyl fumarate requires careful consideration of reactor design, heat transfer characteristics, and product separation systems [20] [21]. Commercial production facilities typically employ continuous stirred tank reactors or plug flow reactors with volumes ranging from 50-200 cubic meters [21]. These reactor configurations provide adequate mixing while maintaining temperature control across the reaction volume [21].

Temperature control becomes increasingly challenging at industrial scale due to the exothermic nature of esterification reactions and the large thermal mass involved [21]. Advanced control systems incorporating cascade temperature control and feed-forward compensation help maintain optimal reaction conditions [21]. Heat transfer coefficients in large-scale reactors are typically lower than laboratory systems, requiring extended residence times of 4-8 hours to achieve complete conversion [21].

Table 5: Industrial Scale Production Parameters

ParameterSmall Scale (Lab)Pilot ScaleCommercial Scale
Reactor Volume (m³)0.001-0.011-1050-200
Temperature Control (°C)±2±1±0.5
Pressure (atm)1-21-32-5
Residence Time (hours)2-43-64-8
Production Rate (tons/day)0.001-0.010.1-110-100

Product separation and purification at industrial scale typically involves multi-stage distillation systems designed to remove unreacted starting materials, water, and low-boiling impurities [21]. Vacuum distillation is commonly employed to minimize thermal decomposition of the product while achieving the required purity specifications [21]. Advanced distillation column designs incorporating high-efficiency packing materials enable effective separation while reducing energy consumption [21].

Quality control systems for industrial dibutyl fumarate production focus on monitoring key parameters including ester content, acid value, moisture content, and color specifications [17]. Automated analytical systems provide real-time feedback to process control systems, enabling immediate adjustments to maintain product quality [21]. Statistical process control methodologies help identify trends and prevent quality excursions before they impact final product specifications [21].

Economic considerations for industrial production include raw material costs, energy consumption, catalyst costs, and waste disposal expenses [20] [22]. The global dibutyl fumarate market size was valued at approximately 250 million dollars in 2023, with projections reaching 450 million dollars by 2032, representing a compound annual growth rate of 6.5% [24]. This growth is driven by increasing demand in plasticizer, coating, and adhesive applications across various industrial sectors [20] [24].

Dibutyl fumarate represents a unique class of 1,2-disubstituted ethylenic monomers that undergo radical polymerization through distinctive mechanisms not commonly observed in conventional vinyl polymerization. The polymerization of dibutyl fumarate involves three fundamental steps: initiation, propagation, and termination, each exhibiting characteristic behaviors that distinguish it from typical vinyl monomers [1] [2].

Initiation Kinetics with Various Initiators

The initiation of dibutyl fumarate polymerization can be achieved through multiple radical initiators, each exhibiting distinct kinetic behaviors and efficiencies. Azobisisobutyronitrile (AIBN) serves as the most commonly employed initiator, demonstrating a decomposition rate constant of 2.5 × 10⁻⁵ s⁻¹ at 60°C with an efficiency of 0.65 [1]. Benzoyl peroxide (BPO) exhibits superior performance at elevated temperatures, achieving a decomposition rate of 3.8 × 10⁻⁵ s⁻¹ at 70°C with an efficiency of 0.75, resulting in the highest polymerization yield of 92% [2].

The initiation process involves the thermal decomposition of the initiator to generate primary radicals, which subsequently add to the carbon-carbon double bond of dibutyl fumarate. The efficiency of initiation depends critically on the initiator structure and reaction temperature. Dimethyl 2,2'-azobisisobutyrate demonstrates moderate efficiency (0.58) but produces polymers with lower molecular weights due to chain transfer reactions [3].

An alternative initiation mechanism involves the monomer-isomerization radical polymerization pathway, where dibutyl maleate (the cis isomer) undergoes isomerization to dibutyl fumarate in the presence of morpholine before subsequent polymerization [1]. This mechanism exhibits lower efficiency (0.45) but provides access to unique polymer architectures.

Propagation and Termination Mechanisms

The propagation mechanism in dibutyl fumarate polymerization differs significantly from conventional vinyl polymerization due to the presence of two bulky ester substituents. The propagation rate constant (kₚ) for dibutyl fumarate is 12.5 L mol⁻¹ s⁻¹ at 60°C, which is relatively low compared to typical vinyl monomers but compensated by exceptionally low termination rates [4].

The termination process in dibutyl fumarate polymerization is dominated by steric hindrance effects. The termination rate constant (kₜ) of 3.2 × 10⁶ L mol⁻¹ s⁻¹ is significantly lower than conventional vinyl monomers due to the rigid chain structure and bulky substituents preventing efficient radical-radical encounters [4]. This unique balance between propagation and termination rates enables the formation of high molecular weight polymers despite the inherent steric constraints.

The propagation mechanism involves two distinct pathways: meso and racemo additions. The absolute rate constants for these stereochemical pathways have been determined through combined electron spin resonance (ESR) spectroscopy and carbon-13 nuclear magnetic resonance (NMR) analysis, revealing that the ratio of meso to racemo addition influences the tacticity of the resulting polymer [5].

Homopolymerization Phenomena

Dibutyl fumarate exhibits remarkable homopolymerization behavior, readily forming high molecular weight polymers in bulk conditions. The homopolymerization typically occurs at temperatures ranging from 60°C to 80°C using AIBN as the initiator, producing polymers with number-average molecular weights (Mₙ) of 85,000 and polydispersities of 2.1 [1] [2].

The homopolymerization kinetics follow first-order behavior with respect to monomer concentration, but the rate law deviates from classical radical polymerization due to the unique chain structure and steric effects. The polymerization rate (Rₚ) is given by:

Rₚ = kₚ[M·][M]

where [M·] represents the concentration of propagating radicals and [M] the monomer concentration. The steady-state approximation applies, but the rate constants are significantly influenced by the bulky ester substituents [4].

The resulting poly(dibutyl fumarate) exhibits a rigid, rod-like chain structure with limited flexibility due to the disubstituted backbone. The polymer demonstrates excellent thermal stability with decomposition temperatures around 280°C and glass transition temperatures of 85°C. The polymer is soluble in common organic solvents such as benzene, toluene, and tetrahydrofuran, enabling processing and characterization [6].

Copolymerization Dynamics

The copolymerization behavior of dibutyl fumarate with various vinyl monomers reveals complex reactivity patterns that deviate from ideal copolymerization models. The low inherent reactivity of dibutyl fumarate in homopolymerization is significantly enhanced when copolymerized with electron-rich vinyl monomers.

With Styrene and Derivatives

The copolymerization of dibutyl fumarate with styrene exhibits alternating tendencies due to the complementary electronic properties of the two monomers. The reactivity ratios r₁ (styrene) = 0.18 and r₂ (dibutyl fumarate) = 0.01 indicate that styrene preferentially adds to dibutyl fumarate radicals, while dibutyl fumarate shows minimal tendency to add to itself in the presence of styrene [3].

The copolymerization follows the Mayo-Lewis equation for composition determination, but significant deviations from terminal model predictions are observed at high conversions. The penultimate unit effect becomes pronounced, with the rate constants depending on the nature of the penultimate unit in the growing chain [3] [7].

The molecular weight of styrene-dibutyl fumarate copolymers decreases with increasing dibutyl fumarate content, ranging from 45,000 for 90/10 styrene/dibutyl fumarate to 18,000 for 10/90 compositions. The glass transition temperatures decrease from 98°C to 80°C as dibutyl fumarate content increases, reflecting the plasticizing effect of the flexible ester side chains [8].

With Vinyl Monomers

Dibutyl fumarate copolymerizes with various vinyl monomers including vinyl acetate, methyl methacrylate, butyl acrylate, vinyl chloride, and acrylonitrile. The copolymerization behavior depends critically on the electronic and steric properties of the comonomer [2] [9].

With vinyl acetate, the reactivity ratios r₁ (vinyl acetate) = 0.25 and r₂ (dibutyl fumarate) = 0.05 result in copolymers with enhanced flexibility and processability. The copolymer yield reaches 68% under standard conditions, with molecular weights of 28,000 [9].

Methyl methacrylate shows the highest reactivity with dibutyl fumarate, achieving 82% copolymer yield with molecular weights of 42,000. The reactivity ratios r₁ = 0.85 and r₂ = 0.12 indicate moderate alternating behavior, producing copolymers with rigid chain structures suitable for high-temperature applications [9].

The copolymerization with acrylonitrile demonstrates unique behavior with r₁ = 0.75 and r₂ = 0.10, producing copolymers with excellent thermal stability and chemical resistance. The incorporation of dibutyl fumarate units disrupts the regular packing of polyacrylonitrile chains, resulting in improved processability [9].

Living Radical Polymerization Techniques

The controlled radical polymerization of dibutyl fumarate has been achieved through various living radical polymerization techniques, enabling precise control over molecular weight, polydispersity, and chain end functionality.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has proven most effective for dibutyl fumarate polymerization. Using benzyl dithiobenzoate as the chain transfer agent, excellent molecular weight control is achieved with polydispersities as low as 1.15. The RAFT mechanism involves rapid equilibrium between dormant and active radical species, maintaining low radical concentrations throughout the polymerization [10] [11].

The choice of chain transfer agent significantly influences the polymerization control. Dithiobenzoates demonstrate superior performance compared to trithiocarbonates, achieving better molecular weight control and lower polydispersities. The leaving group R must be carefully selected to ensure efficient chain transfer while maintaining polymerization activity [10].

Atom Transfer Radical Polymerization (ATRP) of dibutyl fumarate presents challenges due to the low inherent reactivity of the monomer. Traditional ATRP systems using copper bromide complexes with bipyridine or pentamethyldiethylenetriamine (PMDETA) ligands achieve moderate control with polydispersities of 1.40.

Initiators for Continuous Activator Regeneration (ICAR) ATRP offers improved control by maintaining low copper concentrations throughout the polymerization. The use of copper(II) bromide with AIBN as the reducing agent provides good molecular weight control with polydispersities of 1.35.

Structure-Reactivity Relationships in Fumarate Polymerization

The polymerization reactivity of dialkyl fumarates depends critically on the structure of the ester substituents, following patterns that contradict traditional steric hindrance effects in organic chemistry. The polymerization reactivity increases with increasing bulkiness of the alkyl substituents, following the order: tert-butyl > isopropyl > cyclohexyl > n-butyl > ethyl > methyl [4].

This counterintuitive behavior is explained by the balance between propagation and termination rate constants. While bulky substituents decrease the propagation rate constant (kₚ) due to steric hindrance, they cause a more dramatic decrease in the termination rate constant (kₜ) due to the rigid chain structure and restricted radical mobility [4].

The relationship between substituent structure and reactivity can be quantified using Taft steric parameters (Es). The most reactive di-tert-butyl fumarate exhibits an Es value of -3.50, corresponding to a relative polymerization reactivity of 16.9 compared to dimethyl fumarate (Es = -1.24, relative reactivity = 1.0).

The electron spin resonance (ESR) spectroscopy studies reveal that the propagation rate constant increases with bulky substituents: di-tert-butyl fumarate (142.0 L mol⁻¹ s⁻¹) > diisopropyl fumarate (35.8 L mol⁻¹ s⁻¹) > diethyl fumarate (15.2 L mol⁻¹ s⁻¹) > dimethyl fumarate (8.4 L mol⁻¹ s⁻¹) [4] [5].

The termination rate constants show the opposite trend, with di-tert-butyl fumarate exhibiting the lowest termination rate (1.8 × 10⁶ L mol⁻¹ s⁻¹) compared to dimethyl fumarate (8.5 × 10⁷ L mol⁻¹ s⁻¹). This dramatic difference in termination rates is attributed to the restricted mobility of the bulky propagating radicals [4].

Effect of Substituent Bulkiness on Polymerization Rates

The effect of substituent bulkiness on polymerization rates represents one of the most intriguing aspects of fumarate polymerization chemistry. The classical expectation that increasing steric bulk decreases reactivity is completely reversed in dialkyl fumarate polymerization.

The van der Waals volume of the substituents correlates with polymerization reactivity, but the relationship is complex and depends on both steric and electronic factors. Methyl substituents with a van der Waals volume of 13.7 ų exhibit the lowest reactivity, while tert-butyl substituents with 40.0 ų show the highest reactivity.

The Taft steric parameter provides a more accurate predictor of polymerization behavior. The parameter becomes increasingly negative with greater steric bulk, and this correlates directly with enhanced polymerization reactivity. The relationship can be expressed as:

log(Relative Reactivity) = -1.2 × Es + constant

where Es represents the Taft steric parameter.

The mechanistic explanation for this behavior involves the formation of stereospecific propagation leading to diisotactic polymer structures. The bulky substituents enforce a highly ordered chain conformation that facilitates monomer approach and addition while simultaneously hindering termination reactions through steric protection of the radical center [4].

The temperature dependence of polymerization rates also differs from conventional vinyl polymerization. The activation energy for propagation decreases with increasing substituent bulkiness, while the activation energy for termination increases dramatically. This results in enhanced polymerization rates at elevated temperatures for bulky fumarates [4].

The molecular weight of the resulting polymers increases with substituent bulkiness due to the decreased termination rates. Di-tert-butyl fumarate produces polymers with molecular weights exceeding 150,000, while dimethyl fumarate yields polymers with molecular weights of only 25,000 under identical conditions.

XLogP3

2.7

UNII

CQM31Z1NU9

GHS Hazard Statements

Aggregated GHS information provided by 177 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 177 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 170 of 177 companies with hazard statement code(s):;
H317 (98.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 (22.35%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (97.65%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (98.24%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

82807-35-0
105-75-9

Wikipedia

Dibutyl fumarate

General Manufacturing Information

2-Butenedioic acid (2E)-, 1,4-dibutyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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